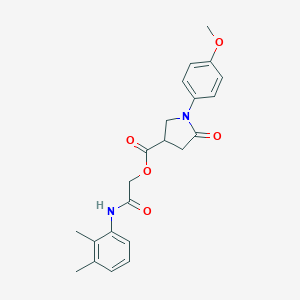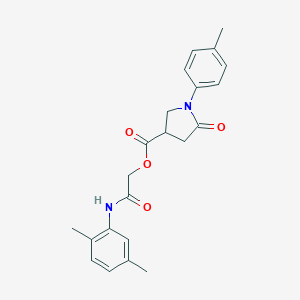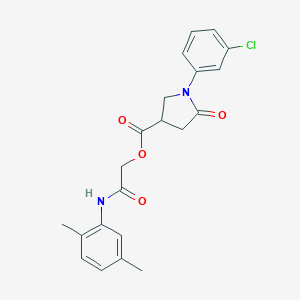
5-bromo-3-(3,4-dimethylanilino)indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-(3,4-dimethylanilino)indol-2-one, also known as BRD-7389, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of indole derivatives and has been found to have interesting properties that make it a valuable tool in various fields of study.
作用機序
The mechanism of action of 5-bromo-3-(3,4-dimethylanilino)indol-2-one involves its binding to the bromodomain of the BRD4 enzyme. This binding prevents the enzyme from interacting with its target proteins, which leads to a decrease in its activity. This inhibition can lead to changes in gene expression and can be used to study the role of epigenetics in various biological processes.
Biochemical and Physiological Effects
5-bromo-3-(3,4-dimethylanilino)indol-2-one has been found to have a range of biochemical and physiological effects. Inhibition of the BRD4 enzyme can lead to changes in gene expression, which can affect various cellular processes such as proliferation, differentiation, and apoptosis. 5-bromo-3-(3,4-dimethylanilino)indol-2-one has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 5-bromo-3-(3,4-dimethylanilino)indol-2-one in scientific experiments is its specificity for the BRD4 enzyme. This specificity allows researchers to selectively inhibit the activity of this enzyme without affecting other cellular processes. However, one limitation of using 5-bromo-3-(3,4-dimethylanilino)indol-2-one is its potential toxicity. High concentrations of the compound can lead to cell death, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 5-bromo-3-(3,4-dimethylanilino)indol-2-one in scientific research. One area of interest is in the study of epigenetic regulation in cancer. BRD4 has been shown to be overexpressed in many types of cancer, and inhibition of its activity may be a potential therapeutic strategy. Another future direction is in the development of more selective inhibitors of the BRD4 enzyme. This may lead to the development of compounds with fewer side effects and greater specificity for the target enzyme. Finally, the use of 5-bromo-3-(3,4-dimethylanilino)indol-2-one in combination with other drugs may be a potential strategy for the treatment of various diseases.
合成法
The synthesis of 5-bromo-3-(3,4-dimethylanilino)indol-2-one has been described in a scientific publication by researchers from the University of California, San Francisco. The method involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained in good yield and purity, making it suitable for use in scientific experiments.
科学的研究の応用
5-bromo-3-(3,4-dimethylanilino)indol-2-one has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the study of epigenetic regulation, which refers to the modification of gene expression without changing the DNA sequence. 5-bromo-3-(3,4-dimethylanilino)indol-2-one has been shown to inhibit the activity of a specific enzyme called BRD4, which is involved in epigenetic regulation. This inhibition can lead to changes in gene expression and can be used to study the role of epigenetics in various biological processes.
特性
製品名 |
5-bromo-3-(3,4-dimethylanilino)indol-2-one |
|---|---|
分子式 |
C16H13BrN2O |
分子量 |
329.19 g/mol |
IUPAC名 |
5-bromo-3-(3,4-dimethylanilino)indol-2-one |
InChI |
InChI=1S/C16H13BrN2O/c1-9-3-5-12(7-10(9)2)18-15-13-8-11(17)4-6-14(13)19-16(15)20/h3-8H,1-2H3,(H,18,19,20) |
InChIキー |
ALCVRADOYWYTNK-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
正規SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



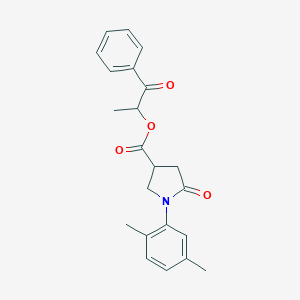
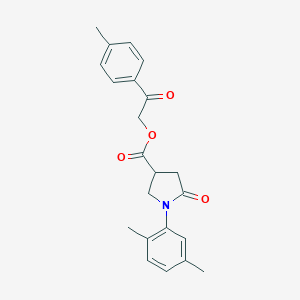


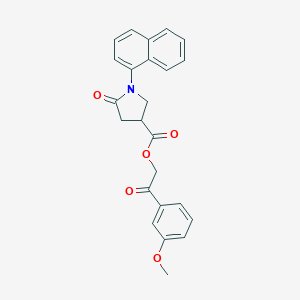




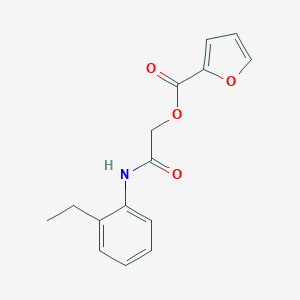
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
